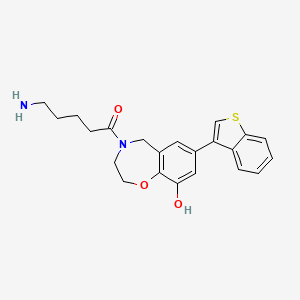![molecular formula C21H17NO4 B5346530 methyl 4-{2-[8-(acetyloxy)-2-quinolinyl]vinyl}benzoate](/img/structure/B5346530.png)
methyl 4-{2-[8-(acetyloxy)-2-quinolinyl]vinyl}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-{2-[8-(acetyloxy)-2-quinolinyl]vinyl}benzoate is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a member of the quinoline family of compounds and has been found to have a number of interesting properties that make it a promising candidate for further research.
作用机制
The mechanism of action of methyl 4-{2-[8-(acetyloxy)-2-quinolinyl]vinyl}benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body. It has also been shown to inhibit the activity of certain signaling pathways that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a number of interesting biochemical and physiological effects. It has been shown to have potent antioxidant activity, which may help to protect cells from damage caused by free radicals. It has also been shown to have anti-inflammatory effects, which may help to reduce inflammation in the body. In addition, it has been shown to have anticancer effects, which may help to prevent the growth and spread of cancer cells.
实验室实验的优点和局限性
One of the main advantages of using methyl 4-{2-[8-(acetyloxy)-2-quinolinyl]vinyl}benzoate in lab experiments is its potent activity against a number of different types of bacteria and viruses. This makes it a promising candidate for the development of new antibiotics and antiviral drugs. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult and expensive to produce in large quantities.
未来方向
There are a number of future directions for research on methyl 4-{2-[8-(acetyloxy)-2-quinolinyl]vinyl}benzoate. One area of interest is the development of new antibiotics and antiviral drugs based on this compound. Another area of interest is the development of new anticancer drugs that target the signaling pathways that are inhibited by this compound. In addition, there is interest in exploring the potential use of this compound in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
This compound is a promising compound that has been studied extensively for its potential use in the treatment of various diseases. It has a complex synthesis method, but has been found to have a number of interesting properties, including anti-inflammatory, antioxidant, and anticancer effects. There are a number of future directions for research on this compound, including the development of new antibiotics and antiviral drugs, new anticancer drugs, and exploring its potential use in the treatment of other diseases.
合成方法
The synthesis of methyl 4-{2-[8-(acetyloxy)-2-quinolinyl]vinyl}benzoate is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound involves the reaction of 8-hydroxyquinoline with acetic anhydride to form 8-(acetyloxy)quinoline. This compound is then reacted with 4-(2-bromoethenyl)benzoic acid in the presence of a palladium catalyst to form the final product.
科学研究应用
Methyl 4-{2-[8-(acetyloxy)-2-quinolinyl]vinyl}benzoate has been studied extensively for its potential use in the treatment of various diseases. It has been found to have a number of interesting properties, including anti-inflammatory, antioxidant, and anticancer effects. It has also been shown to have activity against a number of different types of bacteria and viruses.
属性
IUPAC Name |
methyl 4-[(E)-2-(8-acetyloxyquinolin-2-yl)ethenyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-14(23)26-19-5-3-4-16-11-13-18(22-20(16)19)12-8-15-6-9-17(10-7-15)21(24)25-2/h3-13H,1-2H3/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHWAZKFZDUMSP-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-N'-(4-fluorophenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5346447.png)

![4-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-2-methyl-1H-benzimidazole](/img/structure/B5346468.png)
![1-(4-chlorophenyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5346470.png)

![4-chloro-N-[1-(3,4-dimethylphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5346478.png)
![4-[4-(2-methylbenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5346484.png)
![N~1~-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-N~2~-methylglycinamide](/img/structure/B5346487.png)

![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(tetrahydro-3-thienylamino)nicotinamide](/img/structure/B5346498.png)
![N-(2-chlorophenyl)-N'-{1-[1-(N-methylglycyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea hydrochloride](/img/structure/B5346505.png)
![2-(2,6-dichlorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5346506.png)
![4,4-difluoro-1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B5346509.png)
![allyl 7-methyl-3-oxo-2-(3-pyridinylmethylene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5346511.png)